Sec-butyl isopropyl ether

Catalog No.
S1518714
CAS No.
18641-81-1
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sec-butyl isopropyl ether

CAS Number

18641-81-1

Product Name

Sec-butyl isopropyl ether

IUPAC Name

2-propan-2-yloxybutane

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3

InChI Key

QHJLNXCHSKDYHR-UHFFFAOYSA-N

SMILES

CCC(C)OC(C)C

Synonyms

sec-Butylisopropyl ether

Canonical SMILES

CCC(C)OC(C)C

Sec-butyl isopropyl ether is an organic compound classified as an ether, with the molecular formula C7H16OC_7H_{16}O and a molecular weight of approximately 116.21 g/mol. Its structure consists of a sec-butyl group (a branched four-carbon chain) connected to an isopropyl group (a branched three-carbon chain) through an oxygen atom. This compound is often utilized in organic synthesis and as a solvent due to its relatively low toxicity and favorable solvent properties.

Ethers, including sec-butyl isopropyl ether, are generally stable but can undergo cleavage under strong acidic conditions. For example, when treated with concentrated hydrobromic acid and heat, sec-butyl isopropyl ether can be cleaved into sec-butyl bromide and isopropanol:

Sec butyl isopropyl ether+HBrheatSec butyl bromide+Isopropanol\text{Sec butyl isopropyl ether}+\text{HBr}\xrightarrow{\text{heat}}\text{Sec butyl bromide}+\text{Isopropanol}

This reaction occurs via the protonation of the ether oxygen, facilitating the cleavage of the carbon-oxygen bond

2
. The cleavage mechanism typically follows either an unimolecular or bimolecular substitution pathway, depending on the structure of the ether and the reaction conditions .

While specific interaction studies on sec-butyl isopropyl ether are scarce, ethers generally have been shown to interact with biological membranes, potentially affecting membrane fluidity and permeability. This property makes them useful in studying membrane-associated processes or drug delivery systems.

Several compounds are structurally similar to sec-butyl isopropyl ether. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
EthanolSimple AlcoholSingle hydroxyl group; more polar than ethers
Diethyl EtherSymmetrical EtherTwo ethyl groups; commonly used as a solvent
Tert-ButanolTertiary AlcoholContains a tertiary carbon; higher reactivity
Isobutylene OxideEpoxideContains a three-membered ring; highly reactive

Sec-butyl isopropyl ether stands out due to its unique combination of branched alkane structures that provide distinct physical properties compared to linear or symmetrical ethers.

XLogP3

2.2

Dates

Modify: 2024-02-18

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